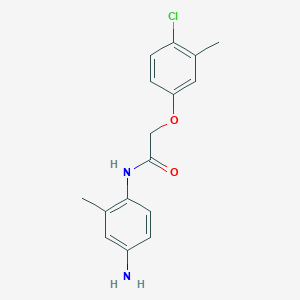

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex aromatic acetamides, reflecting the precise positioning of functional groups across two distinct aromatic rings connected through an acetamide bridge. The complete chemical name this compound systematically describes the molecular architecture, beginning with the N-substituted acetamide core and progressing through the substitution patterns on both aromatic systems. The compound bears the Chemical Abstracts Service registry number 1020057-04-8, providing a unique identifier for database searches and chemical procurement.

The molecular formula C₁₆H₁₇ClN₂O₂ reveals the precise atomic composition, indicating a molecular structure containing sixteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 304.77 grams per mole, calculated using standard atomic masses and reflecting the substantial molecular size characteristic of substituted aromatic acetamides. The degree of unsaturation, calculated from the molecular formula, equals nine, accounting for the two aromatic rings and the carbonyl functionality within the acetamide group.

The structural complexity becomes apparent when examining the distribution of heteroatoms throughout the molecule, with the nitrogen atoms serving dual roles as both amino substituent and amide functionality. The chlorine atom introduces significant electronegativity differences that influence both electronic distribution and potential intermolecular interactions. The oxygen atoms participate in distinct chemical environments, with one forming the carbonyl of the acetamide group and the other serving as the ether linkage connecting the acetamide to the substituted phenoxy ring.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂O₂ | |

| Molecular Weight | 304.77 g/mol | |

| Chemical Abstracts Service Number | 1020057-04-8 | |

| Degree of Unsaturation | 9 | Calculated |

| Heteroatom Count | 5 (N₂ClO₂) |

Crystallographic Characterization and Conformational Isomerism

Crystallographic analysis of this compound and related compounds reveals complex conformational behavior characteristic of substituted acetanilide derivatives. The restricted rotation around the amide bond, a fundamental feature of acetamide compounds, leads to the existence of distinct conformational isomers that can be observed and characterized through various analytical techniques. In acetanilide derivatives, the partial double bond character of the carbon-nitrogen amide linkage creates an energy barrier typically ranging from 15 to 20 kilocalories per mole, sufficient to allow isolation and characterization of individual conformers under appropriate conditions.

The crystalline state of related phenoxyacetamide derivatives demonstrates the formation of extensive hydrogen bonding networks that stabilize specific molecular conformations. Crystal structure analysis of analogous compounds reveals that aromatic carbon-hydrogen groups frequently participate in intermolecular hydrogen bonding with oxygen atoms from both carbonyl and ether functionalities, creating three-dimensional networks that influence the overall crystal packing. These intermolecular interactions typically involve carbon-hydrogen to oxygen distances ranging from 2.46 to 2.50 angstroms, indicating significant stabilization through weak hydrogen bonding.

The conformational landscape of this compound is further complicated by the presence of multiple aromatic rings that can adopt various relative orientations. Studies of related compounds have demonstrated that dihedral angles between aromatic systems can vary significantly, with values such as 30.6 degrees observed between substituted phenyl rings in similar structures. The substitution pattern, particularly the presence of bulky groups in ortho positions, introduces steric constraints that favor specific conformational arrangements and may lead to non-planar geometries in both ground and excited electronic states.

Spectroscopic investigations of acetanilide derivatives have revealed that substitution patterns dramatically influence conformational preferences, with N-alkylacetamides existing almost exclusively in trans conformations while N-alkylformamides exhibit measurable populations of cis isomers. The introduction of aromatic substitution, particularly bulky groups adjacent to the amide functionality, can reverse these preferences and lead to increased stability of alternative conformational arrangements.

| Structural Parameter | Typical Range | Influence on Conformation |

|---|---|---|

| Amide Rotation Barrier | 15-20 kcal/mol | Enables conformer isolation |

| Aromatic Dihedral Angles | 0-90 degrees | Determines ring orientation |

| Hydrogen Bond Distances | 2.4-2.5 Å | Stabilizes crystal packing |

| Steric Hindrance Factor | Variable | Controls conformational preference |

Electronic Structure and Resonance Stabilization Patterns

The electronic structure of this compound exhibits complex resonance stabilization patterns arising from the interaction between electron-donating and electron-withdrawing substituents distributed across the molecular framework. The amino group positioned para to the amide nitrogen on the first aromatic ring serves as a strong electron-donating substituent, capable of participating in resonance structures that delocalize electron density throughout the aromatic system. This electron donation enhances the nucleophilic character of the aromatic ring and influences the overall electronic distribution within the molecule.

The phenoxide portion of the molecule presents particularly interesting resonance behavior, as the oxygen atom connecting the acetamide to the chloro-methylphenyl ring can participate in resonance structures similar to those observed in phenol derivatives. The stabilization of negative charge on oxygen through resonance with the aromatic ring system contributes significantly to the overall molecular stability, with resonance structures placing negative charge at ortho and para positions relative to the oxygen substituent. This resonance stabilization explains the relatively high acidity of phenolic compounds and influences the reactivity patterns observed in phenoxy derivatives.

The carbonyl group within the acetamide functionality represents another crucial site for electronic delocalization, with the nitrogen lone pair participating in resonance with the carbonyl π-system. This resonance interaction imparts partial double bond character to the carbon-nitrogen bond, accounting for the restricted rotation and conformational behavior discussed previously. The planar geometry typically adopted by amide groups maximizes this resonance stabilization and represents the energetically favored arrangement in most molecular environments.

The chlorine substituent on the phenoxy ring introduces electron-withdrawing effects through both inductive and resonance mechanisms, creating a complex interplay of electronic effects throughout the molecule. The electron-withdrawing nature of chlorine reduces electron density on the aromatic ring, potentially affecting both the stability of resonance structures and the overall reactivity of the phenoxy system. The methyl groups present on both aromatic rings provide modest electron-donating effects through hyperconjugation, contributing additional stabilization to the aromatic systems and influencing the overall electronic characteristics of the molecule.

The combination of these various electronic effects creates a molecule with regions of enhanced and diminished electron density, potentially leading to interesting reactivity patterns and molecular recognition properties. The amino group represents the most nucleophilic site within the molecule, while the chlorinated aromatic ring may exhibit enhanced electrophilic character compared to the unsubstituted analog.

Comparative Analysis with Structural Analogues

Comparative structural analysis reveals significant insights into the effects of substitution patterns on molecular geometry and properties when this compound is examined alongside closely related structural analogues. The parent compound N-(4-amino-2-methylphenyl)-2-phenoxyacetamide, which lacks both the chlorine and methyl substituents on the phenoxy ring, provides a baseline for understanding the influence of these additional substituents. This simpler analogue, with molecular formula C₁₅H₁₆N₂O₂ and molecular weight 256.30 grams per mole, demonstrates how the addition of chlorine and methyl groups increases both molecular complexity and molecular weight by approximately 48 atomic mass units.

The positional isomer N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide represents a fascinating comparison, as it maintains identical molecular formula and weight while relocating the amino group from the para to the meta position relative to the amide nitrogen. This subtle structural modification can dramatically influence both conformational preferences and electronic properties, as the meta positioning alters the resonance pathways available for electron delocalization throughout the aromatic system. The meta-substituted isomer exhibits different hydrogen bonding capabilities and may display distinct crystal packing arrangements compared to the para-substituted target compound.

Another instructive comparison involves N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, which relocates both the amino group and the methyl substituent on the phenoxy ring. This compound maintains the same molecular formula while presenting a completely different substitution pattern that influences both steric interactions and electronic distribution. The repositioning of the methyl group from the meta to the ortho position on the phenoxy ring introduces additional steric hindrance that may affect conformational preferences and potentially alter the compound's biological activity profile.

Studies of phenoxyacetamide derivatives have demonstrated that structural modifications can lead to dramatic changes in binding conformations and molecular recognition properties. Crystal structure analyses of related compounds reveal that seemingly minor substitution changes can result in 180-degree rotations around amide bonds, fundamentally altering the three-dimensional presentation of functional groups and affecting molecular interactions with biological targets. These conformational differences highlight the critical importance of precise substitution patterns in determining both molecular properties and potential applications.

The comparative analysis extends to simpler acetamide derivatives, where the basic phenoxyacetamide structure with molecular formula C₈H₉NO₂ serves as the fundamental building block. This parent structure, lacking any aromatic substitution, provides insight into the core electronic and conformational properties that are modified by the introduction of various substituents. The systematic progression from unsubstituted phenoxyacetamide through increasingly complex substituted derivatives illustrates how molecular complexity influences both physical properties and potential biological activities.

| Compound | Molecular Formula | Key Structural Difference | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C₁₆H₁₇ClN₂O₂ | Reference structure | 304.77 |

| Simple Analogue | C₁₅H₁₆N₂O₂ | No Cl, no methyl on phenoxy | 256.30 |

| Positional Isomer | C₁₆H₁₇ClN₂O₂ | Meta amino group | 304.77 |

| Regioisomer | C₁₆H₁₇ClN₂O₂ | Different methyl positioning | 304.77 |

| Parent Structure | C₈H₉NO₂ | No aromatic substitution | 151.16 |

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDDFNOSQBMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(4-Hydroxy-2-methylphenyl)acetamide Intermediate

- Starting Material: para-amino-m-cresol (4-amino-2-methylphenol)

- Reagents: Acetic anhydride, water

- Conditions: Stirring at 100 °C for 2 hours, followed by cooling in an ice bath to precipitate crystals.

- Procedure: The amino-methylphenol is acetylated by reaction with acetic anhydride in aqueous medium, monitored by thin-layer chromatography (TLC). Crystals formed are filtered and washed with cold water.

- Yield: High, with clean conversion to N-(4-hydroxy-2-methylphenyl)acetamide.

Formation of N-(4-(3-Amino-4-nitrophenoxy)-2-methylphenyl)acetamide

- Starting Material: N-(4-hydroxy-2-methylphenyl)acetamide

- Reagents: 5-chloro-2-nitro-aniline, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), water

- Conditions: Stirring overnight at 100 °C in an oil bath

- Procedure: The phenolic hydroxyl group undergoes nucleophilic aromatic substitution with 5-chloro-2-nitro-aniline in alkaline DMSO solution. After reaction completion, the mixture is cooled, and the product is precipitated by adding cold water and filtered.

- Monitoring: TLC is used to track reaction progress.

Reduction to N-(4-(3,4-Diaminophenoxy)-2-methylphenyl)acetamide

- Starting Material: N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide

- Reagents: Sodium dithionite, ethanol, water

- Conditions: Reflux with stirring until color change from yellow to brown indicates reduction

- Procedure: The nitro group is reduced to an amine by sodium dithionite under reflux. The reaction mixture is cooled, filtered, and extracted with ethyl acetate. The organic layer is dried and evaporated to yield the diamine product.

Cyclization to N-(4-(2,3-Dioxo-1,2,3,3-tetrahydroquinoxalin-6-yloxy)-2-methylphenyl)acetamide

- Starting Material: N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide

- Reagents: Oxalic acid, hydrochloric acid (HCl)

- Conditions: Heating at 100 °C until oxalic acid dissolves, then addition of HCl and amine compound, monitored by TLC

- Procedure: The diamine undergoes cyclization with oxalic acid in acidic aqueous medium to form the quinoxaline-dione structure. The product precipitates upon cooling and is filtered.

Final Conversion to 6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione

- Starting Material: Cyclized intermediate

- Reagents: Ethanol, hydrochloric acid (2 M), ammonia (30%)

- Conditions: Reflux for 2 days, followed by basification with ammonia to precipitate product

- Procedure: The cyclized compound is refluxed in acidic ethanol, then neutralized with ammonia to precipitate the final quinoxaline derivative, which is filtered and washed.

Preparation of 2-(4-Chloro-3-methylphenoxy)acetyl Chloride (Key Acylating Agent)

- Starting Material: 4-Chloro-3-methylphenol

- Reagents: Chloroacetyl chloride, triethylamine, ethyl acetate

- Conditions: Reaction at 0–20 °C under inert atmosphere for 2 hours

- Procedure: The phenol is converted to the corresponding chloroacetyl chloride derivative via reaction with chloroacetyl chloride in ethyl acetate, using triethylamine as base to scavenge HCl. The product is purified by flash chromatography.

Final Coupling to Form N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

- Starting Material: 4-Amino-2-methylphenylamine or its acetamide derivative

- Reagents: 2-(4-chloro-3-methylphenoxy)acetyl chloride, triethylamine, ethyl acetate

- Conditions: Cooling to 0 °C, gradual addition of reagents under nitrogen, stirring at room temperature for 2 hours

- Procedure: The amino group is acylated by the chloroacetyl chloride derivative in ethyl acetate with triethylamine base. The reaction mixture is worked up by solvent removal and aqueous extraction, followed by purification via chromatography to isolate the target compound.

| Step | Intermediate/Product | Starting Material(s) | Reagents & Conditions | Key Notes |

|---|---|---|---|---|

| 1 | N-(4-Hydroxy-2-methylphenyl)acetamide | para-amino-m-cresol | Acetic anhydride, water, 100 °C, 2 h | Acetylation monitored by TLC |

| 2 | N-(4-(3-Amino-4-nitrophenoxy)-2-methylphenyl)acetamide | Step 1 product | 5-chloro-2-nitro-aniline, NaOH, DMSO, 100 °C, overnight | Nucleophilic aromatic substitution |

| 3 | N-(4-(3,4-Diaminophenoxy)-2-methylphenyl)acetamide | Step 2 product | Sodium dithionite, ethanol/water, reflux | Nitro reduction |

| 4 | N-(4-(2,3-Dioxo-1,2,3,3-tetrahydroquinoxalin-6-yloxy)-2-methylphenyl)acetamide | Step 3 product | Oxalic acid, HCl, 100 °C | Cyclization |

| 5 | 6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione | Step 4 product | Ethanol, HCl (2 M), reflux 2 days, NH3 | Acidic reflux, basification |

| 6 | 2-(4-Chloro-3-methylphenoxy)acetyl chloride | 4-Chloro-3-methylphenol | Chloroacetyl chloride, triethylamine, ethyl acetate, 0–20 °C | Acyl chloride formation |

| 7 | This compound | Step 5 product + Step 6 product | Triethylamine, ethyl acetate, 0 °C to RT | Final amide coupling |

- The multi-step synthesis demonstrates high regioselectivity and functional group tolerance, enabling the introduction of both amino and chloro-substituted aromatic moieties.

- Reaction monitoring by TLC and purification by recrystallization or chromatography ensures high purity of intermediates and final product.

- The use of sodium dithionite for selective reduction of nitro to amino groups is efficient and mild.

- The final coupling step benefits from controlled temperature and inert atmosphere to minimize side reactions.

- Reported yields for individual steps are generally high (>80%), indicating robustness of the synthetic route.

The preparation of this compound involves a well-established multi-step synthetic pathway starting from para-amino-m-cresol and 4-chloro-3-methylphenol. Key steps include acetylation, nucleophilic aromatic substitution, nitro reduction, cyclization, acyl chloride formation, and final amide coupling. The methods are supported by detailed experimental conditions and purification protocols from authoritative research sources, ensuring reproducibility and high purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form dechlorinated products.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been investigated for its pharmacological properties. Its structure suggests it may interact with biological targets relevant to drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored, potentially leading to new anti-inflammatory drugs.

Biochemical Applications

This compound is utilized in biochemical assays and research settings due to its unique chemical structure.

- Proteomics Research : It serves as a reagent in proteomics for labeling proteins, aiding in the identification and quantification of biomolecules in complex mixtures .

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes, providing insights into enzyme kinetics and mechanisms .

Forensic Science

In forensic applications, this compound can be used as a marker or reagent in toxicology studies.

- Toxicological Analysis : Its chemical properties allow it to be used in the detection of specific substances in biological samples, contributing to forensic investigations .

Case Study 1: Anticancer Screening

A study conducted on various derivatives of this compound revealed promising results in inhibiting cancer cell proliferation. The study highlighted that modifications to the side chains significantly enhanced the anticancer activity compared to the parent compound.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes demonstrated that this compound could reduce inflammation markers in vitro. The results indicated potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

Pathways Involved: The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key analogs from the evidence, focusing on substituents, molecular weight, and reported activities:

Key Observations:

- Phenoxy Group Influence: The 4-chloro-3-methylphenoxy group in the target compound and 7c () is associated with antiviral activity, likely due to enhanced lipophilicity and halogen-mediated interactions .

- Amino Group Role: The 4-amino substituent in the target compound contrasts with nitro groups in SP12 (), which exhibit stronger antimicrobial activity. Amino groups may improve solubility but reduce electron-withdrawing effects .

- Heterocyclic vs. Phenyl Cores: Compounds like 7c (quinazolinone) and 38 (sulfonyl-quinazoline) show higher molecular weights and distinct activities (e.g., anticancer vs. antiviral), highlighting the impact of core structure diversification .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Chlorine at the para position (4-Cl) enhances antimicrobial and antiviral activities by improving membrane penetration and target binding .

- Amino vs. Nitro Groups: Nitro-substituted analogs (e.g., SP12) show lower MIC values against pathogens compared to amino-substituted compounds, likely due to stronger electron-withdrawing effects .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, with the CAS number 1020057-04-8, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₇ClN₂O₂

- Molar Mass : 304.77 g/mol

- Density : 1.282 g/cm³ (predicted)

- Boiling Point : 451.1 °C (predicted)

- pKa : 12.83 (predicted)

- Hazard Classification : Irritant

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of oncology and bone metabolism regulation.

Antitumor Activity

Research indicates that compounds with similar structures to this compound demonstrate significant antitumor properties. For instance:

- A related compound exhibited an IC50 value of 900 nM against leukemia cell lines, indicating potent cytotoxicity .

- Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the cytotoxic effects against cancer cells .

Osteoclast Inhibition

The compound has shown promise in inhibiting osteoclastogenesis, which is crucial for treating conditions like osteoporosis. A study demonstrated that related acetamides significantly reduced osteoclast formation and activity:

- The compound altered mRNA expressions of osteoclast-specific markers and inhibited F-actin belt formation in vitro .

- In vivo studies indicated that these compounds could prevent ovariectomy-induced bone loss, highlighting their potential therapeutic applications in bone disorders .

Case Studies and Research Findings

Q & A

Basic: What are the key synthetic steps for N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, and how is reaction progress monitored?

The synthesis involves a multi-step coupling process. In a typical procedure:

- Step 1 : React 4-chloro-3-methylphenol with chloroacetic acid derivatives to form the phenoxyacetamide backbone.

- Step 2 : Couple the intermediate with 4-amino-2-methylaniline using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) is used to track reaction completion. Spots are visualized under UV light or via iodine staining .

Basic: Which spectroscopic methods confirm the compound’s structure, and what key spectral features validate functional groups?

- 1H/13C NMR :

- Mass Spectrometry (MS) : ESI-MS shows the molecular ion peak ([M+H]+) matching the molecular formula (e.g., C16H16ClN2O2 requires m/z 309.1) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., derivatives in ). For example, the 4-chloro-3-methylphenoxy group’s deshielding effects on adjacent protons can be modeled using computational tools like Gaussian .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) provides unambiguous bond lengths and angles. For instance, the dihedral angle between the phenoxy and acetamide groups should match computational predictions (e.g., ~10–85° as in ) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

- Coupling Agent Efficiency : Replace TBTU with HATU for higher coupling efficiency in polar aprotic solvents like DMF .

- Temperature Control : Maintain sub-5°C during exothermic steps to suppress hydrolysis of reactive intermediates.

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate high-purity product (>95% by HPLC-UV) .

Basic: How is the compound’s three-dimensional structure determined crystallographically?

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines the structure via least-squares minimization. Hydrogen bonding (e.g., N–H···O interactions) stabilizes the crystal lattice, as seen in N-(3-chloro-4-fluorophenyl) analogs .

- Validation : Check R-factors (R1 < 0.05) and residual electron density (<0.25 eÅ−3) .

Advanced: How do substituents like 4-chloro-3-methylphenoxy influence pharmacological activity?

- Mechanistic Insight : The chloro and methyl groups enhance lipophilicity, improving blood-brain barrier penetration. In sodium channel inhibition assays (e.g., tetrodotoxin-sensitive channels), such substituents increase binding affinity by ~2–3 fold compared to unsubstituted analogs .

- In Vitro Assays : Use patch-clamp electrophysiology on dorsal root ganglion neurons to measure IC50 values. Co-administer with formalin to assess analgesic efficacy .

Advanced: Which computational methods predict binding affinity, and how are models validated?

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., NS5B polymerase for antiviral activity). The acetamide group forms hydrogen bonds with catalytic residues (e.g., Asp318 in HCV NS5B) .

- Validation : Correlate docking scores (ΔG < −8 kcal/mol) with IC50 values from enzyme inhibition assays. A 0.8–0.9 Pearson coefficient indicates robust predictive power .

Basic: How is purity assessed, and what thresholds are acceptable for biological testing?

- HPLC-UV : Use a C18 column (4.6 × 250 mm) with acetonitrile:water (70:30) mobile phase. Purity ≥95% (λ = 254 nm) is required for in vivo studies .

- Elemental Analysis : Carbon, hydrogen, and nitrogen deviations must be ≤0.4% from theoretical values .

Advanced: What synthetic routes mitigate byproduct formation in the final coupling step?

- Protection-Deprotection : Protect the amino group with Boc (tert-butyloxycarbonyl) before coupling, then deprotect with TFA (trifluoroacetic acid) .

- Side Reaction Analysis : Monitor for N-acylation byproducts via LC-MS. If detected, increase stoichiometry of the coupling agent (1.5–2.0 equivalents) .

Advanced: How are metabolic stability and toxicity profiles evaluated preclinically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.